molecular formula C11H6N4 B184330 2-phenyl-1H-imidazole-4,5-dicarbonitrile CAS No. 50847-06-8

2-phenyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B184330
CAS No.: 50847-06-8
M. Wt: 194.19 g/mol
InChI Key: PGSHQANDAMACEF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C11H6N4. It is known for its unique structure, which includes an imidazole ring substituted with a phenyl group and two cyano groups at the 4 and 5 positions.

Preparation Methods

The synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 2-phenylimidazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Phenyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in the formation of diamine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2-Phenyl-1H-imidazole-4,5-dicarbonitrile can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its combination of a phenyl group and two cyano groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHQANDAMACEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356258
Record name 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50847-06-8
Record name 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 3
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
2-phenyl-1H-imidazole-4,5-dicarbonitrile

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